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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B13812230 Get Quote

A detailed examination of [Tyr11]-Somatostatin and its parent peptide, Somatostatin-14,

reveals subtle yet significant differences in their biochemical and functional properties. While

both peptides are potent inhibitors of hormone secretion, the substitution of tyrosine at position

11 in [Tyr11]-Somatostatin influences its utility in research, particularly in radioligand binding

assays.

This guide provides a comprehensive comparison of [Tyr11]-Somatostatin and Somatostatin-

14, focusing on their structure, receptor binding affinity, biological activity, and the signaling

pathways they modulate. The information is intended for researchers, scientists, and drug

development professionals working with somatostatin analogs.

Structural Comparison: A Single Amino Acid
Substitution
Somatostatin-14 is a cyclic tetradecapeptide with the amino acid sequence Ala-Gly-Cys-Lys-

Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bond between the cysteine

residues at positions 3 and 14.[1] [Tyr11]-Somatostatin is a synthetic analog of Somatostatin-

14 where the phenylalanine (Phe) residue at position 11 is replaced by a tyrosine (Tyr) residue.

This seemingly minor alteration has important implications for its use in experimental settings.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13812230?utm_src=pdf-interest
https://www.benchchem.com/product/b13812230?utm_src=pdf-body
https://www.benchchem.com/product/b13812230?utm_src=pdf-body
https://www.benchchem.com/product/b13812230?utm_src=pdf-body
https://www.medchemexpress.cn/tyr11-somatostatin.html
https://www.benchchem.com/product/b13812230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13812230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Somatostatin-14 [Tyr11]-Somatostatin

Amino Acid Sequence AGCKNFFWKTFTSC AGCKNFFWKTYTSC

Molecular Formula C76H104N18O19S2 C76H104N18O20S2

Disulfide Bridge Cys3 - Cys14 Cys3 - Cys14

Receptor Binding Affinity: A Tale of Two Ligands
Both Somatostatin-14 and [Tyr11]-Somatostatin exert their effects by binding to a family of

five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5). While

direct comparative binding data for the non-radiolabeled forms is not extensively published, the

available information, primarily from competitive binding assays using radiolabeled [Tyr11]-
Somatostatin, allows for an indirect assessment.

In studies using [125I]Tyr11-SRIH (radiolabeled [Tyr11]-Somatostatin) as the tracer,

unlabeled Somatostatin-14 has been shown to inhibit its binding with high affinity. For instance,

in human pituitary adenoma cell membranes, Somatostatin-14 (referred to as SRIH-14)

exhibited an ID50 of 0.32 nM in displacing the radioligand.[2][3] Another database entry

indicates a Ki value of 0.1 nM for Somatostatin-14 at the rat SSTR1, again determined through

competitive binding with [125I-Tyr11]somatostatin.[4]

The tyrosine residue in [Tyr11]-Somatostatin allows for straightforward iodination to produce a

high-affinity radioligand, [125I-Tyr11]Somatostatin, which is widely used in receptor binding

studies.[5] One study noted that the biologic and binding activities of [125I-Tyr11]somatostatin

are very similar to those of the native Somatostatin-14 peptide.[6] This suggests that the

substitution at position 11 does not dramatically alter the intrinsic binding properties of the

peptide to a degree that would invalidate its use as a research tool.

Quantitative Binding Data Summary
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Biological Activity: Inhibition of Hormone Secretion
The primary biological function of somatostatin and its analogs is the inhibition of the release of

various hormones, including growth hormone (GH), insulin, and glucagon.[7]

Somatostatin-14 is a potent inhibitor of GH release.[8] Studies on human pituitary adenoma

cells have demonstrated that Somatostatin-14 can significantly suppress GH secretion.[9][10]

While direct, quantitative comparisons of the inhibitory potency (e.g., IC50 values) of [Tyr11]-
Somatostatin and Somatostatin-14 on GH release are not readily available in the reviewed

literature, the general understanding is that [Tyr11]-Somatostatin retains a biological activity

profile that is very similar to the native peptide.[6]

Signaling Pathways: A Common Mechanism of
Action
Upon binding to their receptors, both Somatostatin-14 and its analogs, including [Tyr11]-
Somatostatin, trigger a cascade of intracellular signaling events. The somatostatin receptors

are coupled to inhibitory G-proteins (Gi/o). The activation of these receptors leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

[9] This, in turn, affects downstream effectors such as protein kinase A (PKA) and modulates

the activity of various ion channels, including potassium and calcium channels. The overall

effect is a reduction in cellular excitability and hormone secretion.

While different SSTR subtypes can couple to distinct signaling pathways, there is no evidence

to suggest that the single amino acid substitution in [Tyr11]-Somatostatin fundamentally alters
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the primary signaling mechanism compared to Somatostatin-14. Both peptides are expected to

follow the canonical somatostatin signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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